(6-Phenoxypyridin-3-yl)methanamine
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Overview
Description
(6-Phenoxypyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine, featuring a phenoxy group attached to the pyridine ring and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridin-3-ylmethanamine with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Phenoxypyridin-3-yl)methanamine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenoxy group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are common.
Major Products:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Phenoxypyridin-3-yl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of (6-Phenoxypyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The phenoxy and pyridine groups can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
- (6-Phenoxypyridin-2-yl)methanamine
- (6-Phenoxypyridin-4-yl)methanamine
- (6-Phenoxypyridin-3-yl)ethanamine
Comparison:
- (6-Phenoxypyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position, which may result in different reactivity and binding properties.
- (6-Phenoxypyridin-4-yl)methanamine: The methanamine group is at the 4-position, potentially altering its chemical and biological interactions.
- (6-Phenoxypyridin-3-yl)ethanamine: The presence of an ethanamine group instead of methanamine can affect the compound’s solubility and reactivity.
Uniqueness: (6-Phenoxypyridin-3-yl)methanamine is unique due to the specific positioning of the phenoxy and methanamine groups on the pyridine ring. This arrangement can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-phenoxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYGCWWVXXUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620608-78-8 |
Source
|
Record name | (6-phenoxypyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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